molecular formula C18H14F3N3O4S B1620979 2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate CAS No. 217317-46-9

2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate

Cat. No. B1620979
M. Wt: 425.4 g/mol
InChI Key: QMHIOPHEOHWALD-UHFFFAOYSA-N
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Description

2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate is a useful research compound. Its molecular formula is C18H14F3N3O4S and its molecular weight is 425.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research on compounds with similar structures, such as benzothiazole derivatives and nitro-substituted compounds, has focused on their synthesis and reactivity. For instance, studies have explored the synthesis of N,O-Nucleosides from ene reactions of nitrosocarbonyl intermediates with allylic alcohols, highlighting the potential for creating nucleoside analogues (P. Quadrelli et al., 2013). Similarly, the reactivity of 5-nitro-2,1-benzothiazole-3-diazonium ion with various substrates to give azo or hydrazo compounds has been documented, showcasing the versatility of benzothiazole derivatives in synthetic chemistry (V. Macháček et al., 2016).

Catalysis and Organic Synthesis

Compounds featuring benzothiazole and nitro groups are also investigated for their roles in catalysis and organic synthesis. The development of nickel-catalyzed addition of dimethylzinc to aldehydes across alkynes, for example, demonstrates the utility of such compounds in facilitating complex organic transformations (M. Kimura et al., 2005). This highlights the potential of using similar compounds as intermediates or catalysts in organic synthesis.

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibition properties, such as in the protection of carbon steel in acidic environments. The synthesis and evaluation of benzothiazole derivatives as corrosion inhibitors indicate their potential application in materials science and engineering to enhance the durability of metals (Zhiyong Hu et al., 2016).

Organometallic Chemistry and Catalysis

The synthesis and biological evaluation of metal complexes with benzothiazole and related ligands have been explored for their potential applications in catalysis and as bioactive compounds. For instance, the preparation of bisthiourea and 5-Amino-4-benzoyl-1,2,4-triazol-3-thione complexes of Copper (II), Nickel, and Zinc showcases the intersection of organometallic chemistry with potential biological applications (M. Fizer et al., 2016).

properties

IUPAC Name

7-nitro-3-oxido-5-(trifluoromethyl)-N-(2,4,6-trimethylphenyl)-1,3-benzothiazol-3-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c1-8-4-9(2)14(10(3)5-8)22-16(25)17-23(26)12-6-11(18(19,20)21)7-13(24(27)28)15(12)29-17/h4-7H,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHIOPHEOHWALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=[N+](C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381452
Record name 2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate

CAS RN

217317-46-9
Record name 2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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